molecular formula C20H21NO3 B6635015 2-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide

2-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide

Cat. No. B6635015
M. Wt: 323.4 g/mol
InChI Key: ZGPTXTVSKAWTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide, also known as BNTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. In

Mechanism of Action

2-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide exerts its therapeutic effects by binding to specific targets in the brain. It has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 2-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide also binds to the sigma-1 receptor, which is involved in the regulation of neuronal excitability and neuroprotection.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. 2-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide has also been shown to increase the levels of cyclic AMP (cAMP), which is a signaling molecule that regulates various cellular processes in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide is that it is a highly specific ligand for the 5-HT1A and sigma-1 receptors, which makes it a valuable tool for studying the function of these receptors in the brain. However, one of the limitations of 2-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.

Future Directions

There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases. Another direction is to study its effects on other brain receptors and signaling pathways. Additionally, future research could focus on developing more potent and selective analogs of 2-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide for use in scientific research and potential therapeutic applications.
In conclusion, 2-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide is a promising compound with potential therapeutic applications in neurodegenerative diseases. Its synthesis method has been optimized to yield high purity and high yield, and its mechanism of action and biochemical and physiological effects have been studied extensively. While there are limitations to its use in lab experiments, there are several future directions for research on 2-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide that could lead to new insights and potential therapeutic applications.

Synthesis Methods

2-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide can be synthesized using a multi-step process that involves the reaction of 1,2,3,4-tetrahydronaphthalene with benzodioxole-5-carboxylic acid, followed by a coupling reaction with N-(tert-butoxycarbonyl)-L-valine and subsequent deprotection of the tert-butoxycarbonyl group. This synthesis method has been optimized to yield high purity and high yield of 2-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide has been shown to have potential therapeutic applications in various scientific research fields. One of the most promising applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide has been shown to inhibit the aggregation of amyloid-beta peptide, which is a key factor in the development of Alzheimer's disease. In addition, 2-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide has been shown to protect dopaminergic neurons from degeneration, which is a hallmark of Parkinson's disease.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-20(11-14-8-9-18-19(10-14)24-13-23-18)21-12-16-6-3-5-15-4-1-2-7-17(15)16/h1-2,4,7-10,16H,3,5-6,11-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPTXTVSKAWTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CNC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzodioxol-5-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide

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